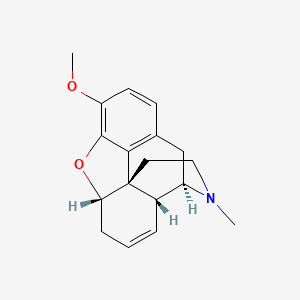

![molecular formula C56H62N2O9 B10793365 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-alpha-[(2',3',4',6'-tetra-O-benzyl-D-glucopyranosyl)acetamido]morphinan](/img/structure/B10793365.png)

17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-alpha-[(2',3',4',6'-tetra-O-benzyl-D-glucopyranosyl)acetamido]morphinan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-alpha-[(2’,3’,4’,6’-tetra-O-benzyl-D-glucopyranosyl)acetamido]morphinan is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is a derivative of morphinan, a class of compounds known for their potent analgesic properties. The unique structural features of this compound, including the cyclopropylmethyl group and the tetra-O-benzyl-D-glucopyranosyl moiety, contribute to its distinct pharmacological profile.

Preparation Methods

The synthesis of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-alpha-[(2’,3’,4’,6’-tetra-O-benzyl-D-glucopyranosyl)acetamido]morphinan involves multiple steps, each requiring specific reaction conditions and reagents

Synthesis of the Morphinan Core: The morphinan core is synthesized through a series of reactions, including cyclization and reduction steps. Key reagents used in this process include sodium borohydride and acetic acid.

Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction, using cyclopropylmethyl bromide as the alkylating agent.

Attachment of the Glucopyranosyl Moiety: The glucopyranosyl moiety is attached through a glycosylation reaction, using tetra-O-benzyl-D-glucopyranosyl chloride as the glycosyl donor and a Lewis acid catalyst such as boron trifluoride etherate.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-alpha-[(2’,3’,4’,6’-tetra-O-benzyl-D-glucopyranosyl)acetamido]morphinan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group, using reagents such as sodium azide or thiolates.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-alpha-[(2’,3’,4’,6’-tetra-O-benzyl-D-glucopyranosyl)acetamido]morphinan has a wide range of scientific research applications:

Chemistry: The compound is used as a model system for studying complex organic synthesis and reaction mechanisms.

Biology: It serves as a tool for investigating the interactions between opioid receptors and their ligands, providing insights into receptor binding and activation.

Medicine: The compound’s analgesic properties make it a candidate for the development of new pain management therapies, particularly for conditions requiring potent opioid analgesics.

Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control processes

Mechanism of Action

The mechanism of action of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-alpha-[(2’,3’,4’,6’-tetra-O-benzyl-D-glucopyranosyl)acetamido]morphinan involves its interaction with opioid receptors, particularly the mu-opioid receptor. The compound binds to the receptor, inducing a conformational change that activates intracellular signaling pathways. This activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic AMP and subsequent modulation of ion channel activity. These molecular events contribute to the compound’s analgesic effects .

Comparison with Similar Compounds

Similar compounds to 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-alpha-[(2’,3’,4’,6’-tetra-O-benzyl-D-glucopyranosyl)acetamido]morphinan include other morphinan derivatives such as naltrexone and naloxone. These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological profiles. For example:

Naltrexone: Used primarily as an opioid antagonist for the treatment of opioid dependence and alcohol dependence.

Naloxone: Commonly used to reverse opioid overdose by rapidly displacing opioids from their receptors.

The unique structural features of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-alpha-[(2’,3’,4’,6’-tetra-O-benzyl-D-glucopyranosyl)acetamido]morphinan, such as the cyclopropylmethyl group and the glucopyranosyl moiety, contribute to its distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula |

C56H62N2O9 |

|---|---|

Molecular Weight |

907.1 g/mol |

IUPAC Name |

N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-2-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetamide |

InChI |

InChI=1S/C56H62N2O9/c59-44-24-23-42-29-47-56(61)26-25-43(54-55(56,49(42)50(44)67-54)27-28-58(47)31-37-21-22-37)57-48(60)30-45-51(63-33-39-15-7-2-8-16-39)53(65-35-41-19-11-4-12-20-41)52(64-34-40-17-9-3-10-18-40)46(66-45)36-62-32-38-13-5-1-6-14-38/h1-20,23-24,37,43,45-47,51-54,59,61H,21-22,25-36H2,(H,57,60) |

InChI Key |

KGKDHOIIHVUPEU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)CC7C(C(C(C(O7)COCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-Fluorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride](/img/structure/B10793296.png)

![(2,2-Bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(piperidin-1-yl)methanone](/img/structure/B10793305.png)

![(2-(2,4-Dichlorophenyl)-6-fluoro-2-(4-methoxyphenyl)benzo[d][1,3]dioxol-5-yl)(piperidin-1-yl)methanone](/img/structure/B10793309.png)

![(2,2-Bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B10793334.png)

![4-(2-(2,4-Dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)benzo[d][1,3]dioxol-5-ylsulfonyl)morpholine](/img/structure/B10793342.png)

![1-(2,2-Bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-ylsulfonyl)-4,4-difluoropiperidine](/img/structure/B10793350.png)

![4-[6-Fluoro-2,2-bis-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-ylmethyl]-morpholine](/img/structure/B10793351.png)

![(6-Chloro-2,2-diphenyl-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone](/img/structure/B10793355.png)

![1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride](/img/structure/B10793360.png)

![1-(2,2-Diphenyl-benzo[1,3]dioxole-5-sulfonyl)-4-(4-fluoro-phenyl)-1,2,3,6-tetrahydro-pyridine](/img/structure/B10793362.png)

![17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3',4'-dichloro)benzamido]morphinan](/img/structure/B10793379.png)

![17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3'-hydroxy)benzamido]morphinan](/img/structure/B10793380.png)

![17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3'-methoxy)benzamido]morphinan](/img/structure/B10793386.png)